5-(3,4-dichlorophenyl)-1H-imidazole

Antifungal Structure-Activity Relationship Medicinal Chemistry

Reproducibility in antifungal SAR demands the exact 3,4-dichlorophenyl substitution pattern-not N-alkylated or regioisomeric analogs. 5-(3,4-Dichlorophenyl)-1H-imidazole (CAS 13608-74-7) provides the unsubstituted N-H scaffold essential for: • Baseline antifungal control (cf. Ellis et al., 1964) with LogP 3.38 & pKa 12.15 • Direct N-alkylation/acylation for focused library synthesis • Halogenation-dependent permeability studies. Supplied ≥95% purity, in stock with rapid global dispatch.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.061
CAS No. 13608-74-7
Cat. No. B576628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-1H-imidazole
CAS13608-74-7
Synonyms4-(3,4-DICHLORO-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC9H6Cl2N2
Molecular Weight213.061
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CN2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13)
InChIKeyDDQLYDRGTMKLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorophenyl)-1H-imidazole: Identity & Profile


5-(3,4-Dichlorophenyl)-1H-imidazole (CAS 13608-74-7) is a heterocyclic organic compound belonging to the 4(5)-arylimidazole class, featuring an imidazole ring substituted with a 3,4-dichlorophenyl group at the 5-position . It is also referred to as 4-(3,4-dichlorophenyl)-1H-imidazole due to tautomerism . With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol, this compound is a versatile building block in medicinal chemistry and agrochemical research . It is commercially available from various suppliers as a research-grade chemical, typically in purities of 95% or higher .

Why 5-(3,4-Dichlorophenyl)-1H-imidazole Cannot Be Replaced


While numerous imidazole derivatives share the core heterocyclic scaffold, simple substitution with other compounds—even those within the same aryl-imidazole class—can lead to significantly altered biological activity, physicochemical properties, and synthetic utility. The specific 3,4-dichlorophenyl substitution pattern on 5-(3,4-dichlorophenyl)-1H-imidazole confers a distinct electronic and steric profile that is not replicated by analogs with different halogenation patterns or N-alkyl substituents . For example, N-alkylation of the imidazole nitrogen dramatically enhances antifungal potency compared to the unsubstituted parent scaffold [1], illustrating that even minor structural modifications can produce large functional divergences. Consequently, sourcing the exact compound—not a presumed equivalent—is critical for reproducing literature results, maintaining SAR consistency, and ensuring the intended biological or synthetic outcome.

5-(3,4-Dichlorophenyl)-1H-imidazole Differentiation Guide


Antifungal Activity: Unsubstituted vs. N-Alkylated Derivatives

A 1964 study by Ellis et al. demonstrated that within a series of 4(5)-arylimidazoles, the unsubstituted 4(5)-(3,4-dichlorophenyl)imidazole (the parent compound of 5-(3,4-dichlorophenyl)-1H-imidazole) exhibits measurable but comparatively weak in vitro antifungal activity. The most potent compounds in the series were identified as 1-alkyl-4-(3,4-dichlorophenyl)imidazoles bearing n-propyl, n-butyl, or isobutyl substituents [1]. While quantitative MIC values for the unsubstituted parent are not directly provided in the published abstract, the study's explicit ranking places the unsubstituted compound in a lower activity tier compared to its N-alkylated counterparts [1]. This class-level inference establishes a clear differentiation point.

Antifungal Structure-Activity Relationship Medicinal Chemistry

LogP Comparison vs. 4-Phenylimidazole

The predicted LogP for 5-(3,4-dichlorophenyl)-1H-imidazole is 3.38 . In contrast, the unsubstituted phenyl analog, 4-phenylimidazole (CAS 670-95-1), has a predicted LogP of approximately 1.65 [1]. The introduction of the 3,4-dichloro substitution pattern increases lipophilicity by roughly 1.7 log units, significantly altering the compound's expected membrane permeability and distribution profile.

Physicochemical Properties LogP Drug Design

pKa Comparison vs. 4-Phenylimidazole

The predicted pKa of 5-(3,4-dichlorophenyl)-1H-imidazole is 12.15 ± 0.10 . This value reflects the basicity of the imidazole nitrogen. For comparison, 4-phenylimidazole has a reported pKa of approximately 6.0-6.5 [1]. The significantly higher pKa indicates that the dichlorophenyl-substituted compound is a much weaker acid (stronger conjugate base), and will remain predominantly unprotonated under physiological pH (7.4).

pKa Ionization State Chemical Reactivity

Synthetic Versatility: Free N-H Functionalization

5-(3,4-Dichlorophenyl)-1H-imidazole contains a free N-H position on the imidazole ring, unlike pre-alkylated analogs such as 1-alkyl-4-(3,4-dichlorophenyl)imidazoles [1]. This unsubstituted nitrogen serves as a versatile handle for further functionalization via N-alkylation, acylation, or metal-catalyzed cross-coupling reactions. While quantitative reaction yield data are not standardized, the presence of this reactive site is a qualitative differentiating feature.

Synthetic Chemistry Building Block N-Alkylation

5-(3,4-Dichlorophenyl)-1H-imidazole Key Applications


Antifungal SAR Studies

Use 5-(3,4-dichlorophenyl)-1H-imidazole as a reference compound or baseline scaffold in antifungal SAR investigations. Its comparatively lower activity against fungal strains, as inferred from Ellis et al. (1964), makes it an appropriate control to benchmark the potency of newly synthesized N-alkylated or other derivatives [1].

Library Synthesis via N-Functionalization

Employ 5-(3,4-dichlorophenyl)-1H-imidazole as a versatile building block for generating diverse compound libraries. The free N-H position allows for straightforward introduction of alkyl, acyl, or other substituents to probe structure-activity relationships across various biological targets [1].

Physicochemical & ADME Studies

Utilize 5-(3,4-dichlorophenyl)-1H-imidazole in studies focused on the impact of halogenation on lipophilicity (LogP 3.38) and acid-base character (pKa 12.15). Its distinct physicochemical profile compared to non-halogenated imidazoles makes it a valuable tool for investigating membrane permeability and ionization state effects [REFS-2, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-dichlorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.